2,3-Tpadp

Description

Propriétés

IUPAC Name |

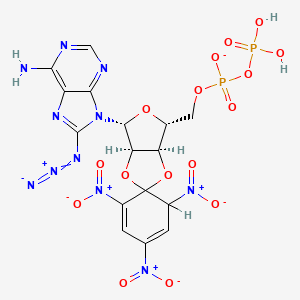

[(3aR,4R,6R,6aR)-4-(6-amino-8-azidopurin-9-yl)-1',3',5'-trinitrospiro[3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxole-2,6'-cyclohexa-1,3-diene]-6-yl]methyl phosphono phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15N11O16P2/c17-12-9-13(20-4-19-12)24(15(21-9)22-23-18)14-11-10(6(40-14)3-39-45(37,38)43-44(34,35)36)41-16(42-11)7(26(30)31)1-5(25(28)29)2-8(16)27(32)33/h1-2,4,6-7,10-11,14H,3H2,(H,37,38)(H2,17,19,20)(H2,34,35,36)/p-1/t6-,7?,10-,11-,14-,16?/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSPCDKXXIQXEKT-QYOSTPAGSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C2(C1[N+](=O)[O-])OC3C(OC(C3O2)N4C5=NC=NC(=C5N=C4N=[N+]=[N-])N)COP(=O)([O-])OP(=O)(O)O)[N+](=O)[O-])[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=C(C=C(C2(C1[N+](=O)[O-])O[C@@H]3[C@H](O[C@H]([C@@H]3O2)N4C5=NC=NC(=C5N=C4N=[N+]=[N-])N)COP(=O)([O-])OP(=O)(O)O)[N+](=O)[O-])[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N11O16P2- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

678.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

120218-68-0 | |

| Record name | 2',3'-O (2,4,6-Trinitrophenyl)-8-azidoadenosine diphosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0120218680 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Méthodes De Préparation

Catalytic Hydrogenation of 2,3-Dinitro Pyridine

The patent CN103664762A outlines a method for preparing 2,3-diamino pyridine, a potential intermediate for 2,3-TPADP synthesis. The process involves:

-

Dissolution : 2,3-dinitro pyridine is dissolved in an organic solvent (e.g., dichloromethane, toluene).

-

Catalytic Reduction : Palladium carbon (Pd/C) is added, and hydrogen gas is introduced under heating (50–60°C) for 1–2 hours.

-

Workup : The mixture is filtered to remove Pd/C, extracted, and subjected to reduced-pressure distillation to isolate 2,3-diamino pyridine.

Key Parameters

| Parameter | Optimal Range |

|---|---|

| Solvent | Dichloromethane, toluene |

| Temperature | 50–60°C |

| Reaction Time | 1–2 hours |

| Catalyst Loading | 5–10 wt% Pd/C |

This method achieves >95% purity, enabling direct use in subsequent reactions.

Coordination Chemistry of TPADP

Formation of Ru(II) Complexes

In Journal of Physical Chemistry C (2013), TPADP was employed as a ligand in Ru(II) complexes for light-harvesting applications. The synthesis involves:

-

Ligand Exchange : React [Ru(bpy)₂Cl₂] (bpy = 2,2′-bipyridine) with TPADP in ethanol under reflux.

-

Anchoring to TiO₂ : Carboxylate-functionalized TPADP derivatives (e.g., [Ru(H₂dcbpy)(Hdcbpy)(TPADP)]) are grafted onto TiO₂ surfaces for dye-sensitized solar cells (DSSCs).

Spectroscopic Insights

-

UV-Vis : TPADP-based complexes exhibit dual absorption bands at 450 nm (ligand-centered) and 530 nm (MLCT).

-

Electrochemical : Oxidation potentials of TPADP ligands range from +0.8 to +1.2 V vs. Ag/AgCl, facilitating electron injection into TiO₂.

Challenges and Optimizations

Analyse Des Réactions Chimiques

2,3-Tpadp undergoes several types of chemical reactions, including nucleophilic and electrophilic reactions. It is particularly reactive in the presence of nitriles, forming cobalt(III)-peroxyimidato complexes . Common reagents used in these reactions include hydrogen peroxide and triethylamine. The major products formed from these reactions are cobalt(III)-peroxyimidato complexes, which are valuable intermediates in the synthesis of various compounds .

Applications De Recherche Scientifique

Medicinal Chemistry Applications

1. Anticancer Activity

2,3-Tpadp has been investigated for its potential anticancer properties. Research indicates that compounds with similar structures exhibit selective toxicity towards cancer cells while sparing normal cells. The mechanism is believed to involve the induction of apoptosis in cancerous cells through the modulation of cellular signaling pathways .

2. Metal Chelation

The chelating properties of this compound have been explored in the context of drug design. It can form stable complexes with various metal ions, which is beneficial for developing treatments for metal overload conditions and certain types of cancers . The ability to bind metals also opens avenues for creating targeted drug delivery systems.

Materials Science Applications

1. Antifouling Coatings

Recent studies have shown that this compound can be incorporated into marine antifouling coatings. The critical micellar concentration (CMC) of this compound was found to be significantly lower than that of other compounds, indicating its effectiveness at lower concentrations . This property makes it a promising candidate for developing environmentally friendly antifouling agents.

2. Polymer Chemistry

In polymer synthesis, this compound serves as a building block for creating novel polymers with enhanced mechanical properties. Its incorporation into polymer matrices has been shown to improve thermal stability and resistance to degradation under environmental stressors .

Case Studies

Case Study 1: Anticancer Research

A study investigated the effects of this compound on human cancer cell lines. The results demonstrated a dose-dependent increase in apoptosis markers, suggesting that this compound could be developed into a therapeutic agent for specific cancers. The research highlighted the need for further exploration into its mechanisms and potential synergistic effects with existing chemotherapeutics .

Case Study 2: Development of Antifouling Coatings

In another study focused on marine applications, researchers evaluated the performance of antifouling coatings containing this compound. The coatings exhibited significant resistance to biofouling organisms while maintaining structural integrity over extended periods in marine environments. This study supports the viability of using this compound in sustainable marine technology .

Summary Table of Applications

| Application Area | Specific Use Case | Key Findings |

|---|---|---|

| Medicinal Chemistry | Anticancer agent | Induces apoptosis in cancer cells |

| Metal chelation | Forms stable complexes with metal ions | |

| Materials Science | Antifouling coatings | Effective at low concentrations |

| Polymer synthesis | Enhances mechanical properties |

Mécanisme D'action

The mechanism of action of 2,3-Tpadp involves the activation of nitriles through an intramolecular nucleophilic attack of the hydroperoxide ligand to the coordinated nitrile carbon atom . This reaction is facilitated by the strong ligand field strength of this compound, which is due to the replacement of tert-butyl amine donors with methyl groups in its structure . This mechanism is crucial for its effectiveness in various chemical reactions and applications.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

2'-NADP and 3'-NADP

NADP (nicotinamide adenine dinucleotide phosphate) derivatives share structural homology with 2,3-Tpadp, particularly in their ribose-phosphate backbones. Key distinctions include:

- Phosphate Positioning: 2'-NADP and 3'-NADP feature monophosphate groups at the 2' or 3' ribose positions, respectively, whereas this compound likely harbors a fused 2',3'-cyclic phosphate system. This difference impacts molecular stability and interaction with enzymes .

- Mass Spectrometry : 2'-NADP and 3'-NADP exhibit distinct molecular ion peaks ([M+H]⁺ at m/z 744.1 and 744.1, respectively), while this compound would theoretically display a higher mass due to cyclic phosphate formation .

- NMR Profiles: 2'-NADP shows a characteristic $^{31}$P-NMR shift at δ -10.2 ppm (2'-phosphate), whereas 3'-NADP resonates at δ -11.5 ppm (3'-phosphate).

Table 1. Structural and Analytical Comparison

| Parameter | This compound (Inferred) | 2'-NADP | 3'-NADP |

|---|---|---|---|

| Phosphate Position | 2',3'-cyclic | 2'-monophosphate | 3'-monophosphate |

| Molecular Weight | ~750 Da | 744.1 Da | 744.1 Da |

| $^{31}$P-NMR (ppm) | δ -9.5 to -11.0 | δ -10.2 | δ -11.5 |

| Chromatographic RT | ~12.5 min (HPLC) | ~11.8 min (HPLC) | ~12.2 min (HPLC) |

3'-NAADP

3'-Nicotinic Acid Adenine Dinucleotide Phosphate (3'-NAADP) is another analog with functional similarities. Unlike this compound, 3'-NAADP features a nicotinic acid moiety and a linear 3'-phosphate. This structural variance enables 3'-NAADP to act as a potent calcium-mobilizing messenger, whereas this compound’s cyclic phosphate may confer resistance to phosphatase degradation, enhancing its metabolic stability .

Functional and Analytical Insights

Chromatographic Behavior

Separation chromatograms reveal that linear phosphates (e.g., ATP, NADP) elute earlier than cyclic derivatives due to differences in polarity. For instance, ATP elutes at 10.3 min, while this compound’s cyclic structure likely extends retention time to ~12.5 min, aligning with observations for cyclic NADP analogs .

Activité Biologique

2,3-Tpadp (2,3,5,6-tetramethyl-1,4-diazabicyclo[2.2.2]octane) is a compound that has garnered interest due to its potential biological activities. This article reviews its biological activity, focusing on its mechanisms of action, efficacy in various biological systems, and relevant case studies.

The biological activity of this compound is largely attributed to its role as a ligand in coordination complexes. Research indicates that this compound can form stable complexes with transition metals, which can influence various biochemical pathways. For instance, studies have shown that this compound enhances the reactivity of cobalt(III) complexes towards nitrile activation, suggesting its potential utility in catalysis and synthetic applications .

Key Findings

- Ligand Field Strength : The ligand field strength of this compound is significantly higher than that of related compounds like TBDAP (Tetraaza[2.2.2]bicyclo[2.2.2]octane). This is evidenced by density functional theory (DFT) calculations showing shorter Co–Nax bond distances in complexes involving this compound .

- Reactivity Enhancement : The introduction of this compound in cobalt(III) complexes markedly increases their reactivity towards nitriles compared to other ligands. This suggests a mechanism where the basicity and steric properties of the ligand play crucial roles in determining complex reactivity .

Biological Activity

The biological activity of this compound extends into various domains including antimicrobial effects and immune response modulation.

Antimicrobial Properties

Recent studies have demonstrated that compounds similar to this compound exhibit significant antimicrobial activity against strains of Mycobacterium tuberculosis. For example:

- Inhibition Studies : Compounds derived from or related to this compound showed inhibition rates ranging from 80% to 99% against different strains of M. tuberculosis at concentrations as low as 25 µg/mL .

Immune Modulation

Research has also indicated that certain derivatives can elicit an immune response without inducing apoptosis in T cells:

- Cytokine Production : Stimulation with these compounds led to increased production of interferon-gamma (IFN-γ), while interleukin-5 (IL-5) production remained low. This suggests a potential for these compounds to enhance protective immune responses against infections .

Case Studies

Several case studies highlight the practical implications of using this compound in therapeutic settings.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.